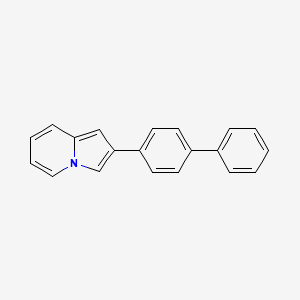

2-(4-Phenylphenyl)indolizine

Description

BenchChem offers high-quality 2-(4-Phenylphenyl)indolizine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Phenylphenyl)indolizine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-phenylphenyl)indolizine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N/c1-2-6-16(7-3-1)17-9-11-18(12-10-17)19-14-20-8-4-5-13-21(20)15-19/h1-15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRYZYMUPQKNLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN4C=CC=CC4=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365446 |

Source

|

| Record name | 2-(4-phenylphenyl)indolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79373-03-8 |

Source

|

| Record name | 2-(4-phenylphenyl)indolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-(4-phenylphenyl)indolizine

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-phenylphenyl)indolizine, a fluorescent heterocyclic compound with significant potential in materials science and medicinal chemistry. We delve into the mechanistic underpinnings of the classical Tschitschibabin reaction, offering a detailed, field-proven experimental protocol. Furthermore, this guide outlines a complete analytical workflow for structural verification and photophysical characterization, including NMR spectroscopy, mass spectrometry, and UV-Vis/fluorescence analysis. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize and validate this and related 2-arylindolizine scaffolds.

Introduction: The Significance of the Indolizine Scaffold

The indolizine nucleus, a fused heterocyclic system comprising a pyridine and a pyrrole ring, represents a privileged scaffold in chemical and pharmaceutical sciences.[1][2] As a 10-π electron aromatic system, it is isoelectronic with indole but exhibits distinct chemical and photophysical properties.[3] Indolizine derivatives have garnered substantial interest due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4][5][6]

Beyond their medicinal applications, the rigid, planar, and electron-rich nature of indolizines makes them exceptional candidates for functional organic materials, such as organic light-emitting devices (OLEDs) and fluorescent probes.[2][4] The 2-aryl substituted indolizines, in particular, often exhibit pronounced fluorescence, which can be fine-tuned by modifying the aryl substituent.[7][8] The target molecule of this guide, 2-(4-phenylphenyl)indolizine, also known as 2-(biphenyl-4-yl)indolizine, possesses an extended π-conjugated system, suggesting its potential as a robust blue-emitting fluorophore.

This guide provides the necessary theoretical and practical framework for its successful synthesis and rigorous characterization.

Synthesis: Building the 2-(4-phenylphenyl)indolizine Core

The construction of the indolizine ring is most classically achieved via the Tschitschibabin (or Chichibabin) reaction.[9] This method remains a highly effective and reliable strategy due to the accessibility of starting materials and the operational simplicity of the procedure.

The Tschitschibabin Reaction: Mechanism and Rationale

The Tschitschibabin reaction is a two-stage process involving the base-mediated intramolecular cyclization of a tailored pyridinium salt.[9][10][11]

Stage 1: Quaternization. The synthesis begins with the N-alkylation of a pyridine derivative. For the target molecule, 2-methylpyridine (α-picoline) is reacted with an α-haloketone, specifically 2-bromo-1-(biphenyl-4-yl)ethan-1-one. This is a standard SN2 reaction where the nucleophilic nitrogen of the pyridine ring attacks the electrophilic carbon bearing the bromine atom, displacing it to form a stable pyridinium salt.

Stage 2: Cyclization and Aromatization. The pyridinium salt possesses an acidic methylene group (from the original 2-methylpyridine). The addition of a mild base, such as sodium bicarbonate or triethylamine, is crucial as it deprotonates this position to generate a pyridinium ylide intermediate.[9] This highly reactive ylide then undergoes a 1,5-dipolar intramolecular cyclization: the carbanion of the ylide attacks the carbonyl carbon. The resulting bicyclic intermediate readily undergoes dehydration (elimination of water) under the reaction conditions to yield the final, stable, aromatic 2-(4-phenylphenyl)indolizine.

Sources

- 1. Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitory activities of indolizine derivatives: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Chichibabin indolizine synthesis revisited: synthesis of indolizinones by solvolysis of 4-alkoxycarbonyl-3-oxotetrahydroquinolizinium ylides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Photophysical Properties of Novel 2-Arylindolizine Derivatives

Abstract

Indolizine derivatives, particularly those functionalized with an aryl group at the 2-position, represent a class of heterocyclic compounds of significant interest. Their unique π-conjugated framework gives rise to notable photophysical properties, making them promising candidates for applications ranging from organic light-emitting diodes (OLEDs) to biological imaging and sensing.[1][2][3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, photophysical characterization, and structure-property relationships of novel 2-arylindolizine derivatives. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols for core measurements, and summarize key data to facilitate the rational design of new functional materials.

Introduction: The Indolizine Scaffold

Indolizine, a fused bicyclic aromatic compound containing a bridging nitrogen atom, is an isomer of indole that has garnered substantial attention for its diverse biological activities and unique electronic properties.[4][5] The extended π-system of the indolizine core is responsible for its intrinsic fluorescence, a property that can be finely tuned through strategic chemical modification.[5] Substitution at the 2-position with an aryl moiety is a particularly effective strategy for modulating the electronic structure. This modification extends the π-conjugation, which directly influences the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the absorption and emission characteristics of the molecule.[6] The resulting 2-arylindolizine derivatives often exhibit strong fluorescence, making them valuable fluorophores for various technological applications.[2][7]

Synthetic Pathways to 2-Arylindolizines

A robust understanding of synthetic methodologies is crucial for accessing novel derivatives for photophysical studies. While numerous strategies exist, the Tschitschibabin (Chichibabin) reaction and its variations remain a cornerstone for constructing the indolizine core.[8]

The classical Tschitschibabin synthesis involves the base-mediated cyclization of a 1-(2-oxoalkyl)-2-alkylpyridinium salt.[9][10] To generate 2-arylindolizines, this is typically adapted by reacting a 2-alkylpyridine with an α-haloketone bearing the desired aryl group.

Caption: Experimental workflow for relative quantum yield determination.

Time-Resolved Fluorescence Spectroscopy

Principle: This technique measures the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is the gold standard method for these measurements due to its high precision and sensitivity. [11][12][13]The lifetime is an intrinsic property of the fluorophore and is crucial for applications in fluorescence lifetime imaging (FLIM) and for understanding quenching mechanisms.

Protocol (TCSPC):

-

Instrumentation: A TCSPC system consists of a high-repetition-rate pulsed light source (e.g., a picosecond laser or LED), a sensitive single-photon detector, and timing electronics. [14][15]2. Sample Preparation: Use a dilute solution (Abs < 0.1) to avoid reabsorption and aggregation effects.

-

Measurement: The sample is excited repeatedly by the pulsed source. The electronics measure the time delay between the excitation pulse (START signal) and the arrival of the first fluorescence photon (STOP signal). [11]4. Histogram Construction: This process is repeated thousands or millions of times, building a histogram of photon arrival times. This histogram represents the fluorescence decay curve.

-

Data Analysis: The decay curve is fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime(s). The quality of the fit is assessed by examining the weighted residuals.

Structure-Property Relationships in 2-Arylindolizines

The true power of studying novel derivatives lies in establishing clear relationships between chemical structure and photophysical properties. The electronic nature of the substituent on the 2-aryl ring plays a dominant role.

-

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH3) or amino (-NH2) increase the electron density of the π-system. This typically raises the HOMO energy level more than the LUMO, leading to a smaller energy gap. The result is a bathochromic (red) shift in both absorption and emission spectra.

-

Electron-Withdrawing Groups (EWGs): Substituents like cyano (-CN) or nitro (-NO2) decrease the electron density. This tends to lower both the HOMO and LUMO energy levels, but often stabilizes the LUMO more significantly. This also results in a smaller energy gap and a bathochromic shift . These derivatives often exhibit more pronounced intramolecular charge transfer (ICT) character.

The following table summarizes hypothetical data for a series of 2-arylindolizine derivatives to illustrate these trends.

| Derivative (Substituent at 4'-position) | λabs,max (nm) | λem,max (nm) | Stokes Shift (cm-1) | ΦF | τ (ns) |

| -H (Parent Compound) | 395 | 450 | 3450 | 0.45 | 5.1 |

| -OCH3 (EDG) | 410 | 485 | 4150 | 0.60 | 6.2 |

| -N(CH3)2 (Strong EDG) | 425 | 520 | 4880 | 0.35 | 4.8 |

| -CF3 (EWG) | 405 | 475 | 3980 | 0.40 | 4.9 |

| -CN (Strong EWG) | 415 | 505 | 4850 | 0.25 | 4.1 |

Data are representative and for illustrative purposes only.

Applications and Future Directions

The tunable and robust fluorescence of 2-arylindolizine derivatives makes them highly attractive for advanced materials and biomedical applications. [1]Their properties are being explored for:

-

Organic Light-Emitting Diodes (OLEDs): Derivatives with high quantum yields and thermal stability are candidates for blue-emitting materials in display technology. [4][16]* Bioimaging: Fluorophores with large Stokes shifts and high photostability can be developed into probes for cellular imaging. [2]* Sensors: The sensitivity of their fluorescence to the local environment (solvatochromism) can be harnessed to create sensors for polarity or the presence of specific analytes.

Future research will likely focus on expanding the π-conjugation to push emission into the red and near-infrared regions, which is highly desirable for deep-tissue imaging. [6]Furthermore, the development of green and efficient synthetic protocols, such as those employing electrochemistry or photocatalysis, will be crucial for the sustainable production of these valuable compounds. [1]

Conclusion

2-Arylindolizine derivatives constitute a versatile and promising class of fluorophores. Their photophysical properties can be rationally tuned through synthetic chemistry, allowing for the creation of materials tailored to specific applications. This guide has provided a framework for their synthesis and a detailed overview of the essential experimental protocols required for their characterization. By understanding the interplay between molecular structure and photophysical behavior, researchers can unlock the full potential of this remarkable heterocyclic scaffold.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of indolizines. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmacological and photophysical properties of some indolizines. Retrieved from [Link]

-

ChemRxiv. (2024). Indoloindolizines: A New Class of Polycyclic Aromatic Materials from Design to Organic Field-Effect Transistor Applications. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Retrieved from [Link]

-

PubMed. (2024). Greening indolizine chemistry: advances in electro-/photochemical direct C-H functionalization. Retrieved from [Link]

-

Edinburgh Instruments. (2023). TCSPC - What is Time-Correlated Single Photon Counting? Retrieved from [Link]

-

University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

-

ResearchGate. (n.d.). Indolizine derivatives: Recent advances and potential pharmacological activities. Retrieved from [Link]

-

Tomoda, S., et al. (n.d.). Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinoliz. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and photophysical properties of 2-aryl-5-carbonyl indolizines. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Synthesis of indolizine derivatives from 1 a and dual nucleophilic/electrophilic reagents. Retrieved from [Link]

-

PubMed. (2021). Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorescence Quantum Yields—Methods of Determination and Standards. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Effect of solvent polarity on the photophysical properties of chalcone derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. Retrieved from [Link]

-

PicoQuant. (n.d.). Time-Correlated Single Photon Counting. Retrieved from [Link]

-

JASCO Global. (2021). Fluorescence quantum yield measurement. Retrieved from [Link]

-

Journal of Basic and Clinical Pharmacy. (n.d.). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Retrieved from [Link]

-

ID Quantique. (2025). What is Time Correlated Single Photon Counting? Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Indolizine-a-privileged-biological-scaffold. Retrieved from [Link]

-

Shimadzu. (n.d.). A504 Relative Quantum Yield Measurement of a Sample in Solution. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and photophysical properties of 1,2-diphenylindolizine derivatives: fluorescent blue-emitting materials for organic light-emitting device. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Recent Advances in Synthesis of Indolizine and its Derivatives by Radical Cyclization/Cross-Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of indolizines and their π-expanded analogues. Retrieved from [Link]

-

AUREA Technology. (n.d.). Time-Correlated Single Photon Counting. Retrieved from [Link]

-

ACS Publications. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Retrieved from [Link]

-

National Institutes of Health. (2025). Solvent polarity effect on photophysical properties of some aromatic azo dyes with focus on tautomeric and toxicity competition. Retrieved from [Link]

-

Lund University Publications. (n.d.). Fluorescence Lifetime Measurement using Time Correlated Single Photon Counting. Retrieved from [Link]

-

PubMed. (n.d.). Chichibabin indolizine synthesis revisited: synthesis of indolizinones by solvolysis of 4-alkoxycarbonyl-3-oxotetrahydroquinolizinium ylides. Retrieved from [Link]

Sources

- 1. Greening indolizine chemistry: advances in electro-/photochemical direct C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 8. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. edinst.com [edinst.com]

- 12. photon-force.com [photon-force.com]

- 13. Lifetime measurements : TCSPC - AUREA Technology [aureatechnology.com]

- 14. picoquant.com [picoquant.com]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. Synthesis and photophysical properties of 1,2-diphenylindolizine derivatives: fluorescent blue-emitting materials for organic light-emitting device - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-(4-biphenylyl)indolizine: A Guide for Researchers

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characterization of 2-(4-biphenylyl)indolizine, a heterocyclic compound of significant interest due to the fluorescent properties of the indolizine core.[1][2] Intended for researchers, scientists, and professionals in drug development and materials science, this document details the theoretical underpinnings and practical methodologies for analyzing this molecule using Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), and Fluorescence spectroscopy. By synthesizing data from established literature on analogous structures, this guide explains the causality behind experimental choices, offers detailed protocols, and presents expected data to serve as a benchmark for the structural elucidation and photophysical characterization of 2-(4-biphenylyl)indolizine.

Introduction: The Indolizine Scaffold

Indolizine, an aromatic heterocyclic compound with a bridgehead nitrogen atom, is an isomer of indole and serves as the core for numerous molecules with significant biological and photophysical properties.[1][3][4] Its derivatives are explored for a wide range of applications, including as anticancer, anti-inflammatory, and antimicrobial agents, as well as advanced fluorescent materials for organic light-emitting devices (OLEDs) and biological imaging.[1][5][6]

The subject of this guide, 2-(4-biphenylyl)indolizine, incorporates a rigid and extended π-conjugated system by attaching a biphenyl group at the 2-position of the indolizine ring. This structural modification is expected to significantly influence its electronic and photophysical properties. Accurate and thorough spectroscopic analysis is therefore critical to confirm its molecular structure, understand its electronic behavior, and unlock its potential for various applications. This guide provides the essential framework for this characterization.

While numerous synthetic routes to the indolizine core exist, a common and effective method is the 1,3-dipolar cycloaddition between a pyridinium ylide and an appropriate dipolarophile, followed by an oxidation or dehydrogenation step.[3][7][8] The characterization techniques detailed herein are essential for verifying the successful synthesis of the target compound.

Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For a molecule like 2-(4-biphenylyl)indolizine, ¹H and ¹³C NMR provide unambiguous information about its atomic connectivity and chemical environment.

Theoretical Principles

¹H NMR spectroscopy maps the chemical environment of hydrogen atoms, with their resonance frequency (chemical shift, δ) being highly sensitive to shielding and deshielding effects from neighboring atoms and π-systems. Spin-spin coupling provides information on the connectivity of adjacent protons. ¹³C NMR provides complementary data for the carbon skeleton of the molecule.

Experimental Protocol: ¹H & ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-(4-biphenylyl)indolizine sample in 0.5-0.7 mL of a deuterated solvent. Common choices include Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), selected for their ability to dissolve the analyte and for their distinct solvent residual peaks.[1]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0 ppm.[1]

-

Instrumentation: Acquire spectra on a high-resolution NMR spectrometer (e.g., 300-500 MHz).[1][9]

-

Data Acquisition: Record standard ¹H and ¹³C{¹H} proton-decoupled spectra. For complete assignment, 2D NMR experiments such as COSY (¹H-¹H correlation), HMQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are invaluable.

Data Interpretation and Expected Spectra

The expected NMR data for 2-(4-biphenylyl)indolizine can be predicted based on analyses of similar substituted indolizines.[10] The biphenyl group introduces additional aromatic signals, and its free rotation can influence the appearance of the spectra.

-

¹H NMR Insights:

-

Indolizine Core: The protons on the indolizine ring will appear in the aromatic region (approx. 6.5-8.5 ppm).

-

H-5 Proton: The H-5 proton is characteristically shifted significantly downfield (often >8.0 ppm, potentially up to 9.5-10.0 ppm in pyridinium-substituted analogs) due to the deshielding effect of the adjacent bridgehead nitrogen.

-

Biphenyl Group: The protons of the biphenyl moiety will appear as a complex set of multiplets in the aromatic region, typically between 7.3 and 7.8 ppm.[11]

-

-

¹³C NMR Insights:

-

The carbon atoms of the indolizine ring and the biphenyl group will resonate in the aromatic region (approx. 110-150 ppm). Quaternary carbons, such as the biphenyl linkage carbons and bridgehead carbons, will have distinct chemical shifts.

-

Table 1: Predicted ¹H and ¹³C NMR Data for 2-(4-biphenylyl)indolizine (Note: Values are estimates based on analogous compounds and may vary with solvent and substitution.)

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale / Comments |

| H-1 | ~ 6.8 - 7.2 | ~ 115 - 120 | Upfield region of indolizine protons. |

| H-3 | ~ 7.2 - 7.5 | ~ 105 - 110 | Shielded by adjacent phenyl group. |

| H-5 | ~ 8.2 - 8.6 | ~ 125 - 130 | Strongly deshielded by adjacent nitrogen. |

| H-6, H-7, H-8 | ~ 6.5 - 7.8 (multiplets) | ~ 110 - 125 | Complex coupling patterns expected. |

| Biphenyl H | ~ 7.3 - 7.8 (multiplets) | ~ 127 - 142 | Overlapping signals for the 9 biphenyl protons.[9][11] |

| C-2 | - | ~ 135 - 140 | Quaternary carbon attached to biphenyl. |

| C-ipso (biphenyl) | - | ~ 140 - 142 | Quaternary carbon at the biphenyl linkage. |

| C-bridgehead | - | ~ 130 - 135 | Quaternary carbons of the indolizine core. |

Part II: UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing key insights into its conjugation and electronic structure.

Theoretical Principles

The extended π-system of 2-(4-biphenylyl)indolizine allows for low-energy electronic transitions, primarily π → π*, which result in strong absorption of light in the UV and visible regions. The wavelength of maximum absorption (λ_max) is indicative of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Experimental Protocol

-

Solvent Selection: Use spectroscopic grade solvents (e.g., toluene, dichloromethane (DCM), ethanol, cyclohexane) to prepare solutions.[12][13] The choice of solvent can influence the absorption spectrum.

-

Solution Preparation: Prepare a stock solution of the compound with a precisely known concentration (e.g., 1x10⁻³ M). From this, prepare a dilute solution (e.g., 1x10⁻⁵ M) suitable for measurement, ensuring the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

Measurement: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as a blank/reference. Fill the second cuvette with the sample solution.

-

Data Acquisition: Scan a wavelength range from approximately 250 nm to 600 nm to capture all relevant electronic transitions. Record the wavelength(s) of maximum absorbance (λ_max).

Data Interpretation and Expected Spectra

Indolizine derivatives typically exhibit intense absorption bands in the near-UV to visible region. For 2-arylindolizines, absorption maxima are often observed between 360 nm and 420 nm.[13][14] The extended conjugation from the biphenyl group is expected to cause a bathochromic (red) shift compared to a simple 2-phenylindolizine.

Table 2: Expected UV-Vis Absorption Data for 2-(4-biphenylyl)indolizine

| Solvent | Expected λ_max (nm) | Comments |

| Toluene | ~ 400 - 420 | Non-polar aromatic solvent.[13] |

| Dichloromethane (DCM) | ~ 395 - 415 | Moderately polar aprotic solvent. |

| Ethanol | ~ 390 - 410 | Polar protic solvent. A slight hypsochromic (blue) shift may be observed in polar solvents.[15] |

| Cyclohexane | ~ 400 - 420 | Non-polar aliphatic solvent. |

Part III: Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to study the emission properties of molecules after they have been electronically excited. Indolizines are well-known for their strong fluorescence, making this a critical analysis.[2][7]

Theoretical Principles

After a molecule absorbs a photon and reaches an excited state, it can relax back to the ground state by emitting a photon; this process is fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light, and the difference between the absorption and emission maxima is known as the Stokes shift . The efficiency of this process is quantified by the fluorescence quantum yield (Φ_F) , which is the ratio of photons emitted to photons absorbed.

Experimental Protocol

-

Sample Preparation: Prepare very dilute solutions (absorbance < 0.1 at the excitation wavelength) in spectroscopic grade solvents to prevent inner filter effects and re-absorption.

-

Acquire Emission Spectrum: Excite the sample at its λ_max (determined from the UV-Vis spectrum). Scan the emission wavelengths, starting ~10-20 nm above the excitation wavelength, to record the fluorescence emission spectrum and determine the emission maximum (λ_em).

-

Acquire Excitation Spectrum: Set the emission monochromator to the sample's λ_em. Scan the excitation wavelengths. The resulting excitation spectrum should closely match the absorption spectrum if a single species is responsible for the fluorescence.

-

Quantum Yield (Φ_F) Measurement: Measure the integrated fluorescence intensity and absorbance of the sample and a well-characterized fluorescent standard (e.g., Coumarin 153 in EtOH, Φ_F = 0.55) under identical conditions.[2] Calculate the quantum yield using the following equation: Φ_F,sample = Φ_F,ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Data Interpretation and Expected Spectra

The fluorescence of indolizine derivatives can be highly sensitive to their environment.

-

Emission Wavelength and Stokes Shift: Emission is expected in the blue-to-green region of the visible spectrum (440-500 nm).[1] The Stokes shift is typically moderate in aprotic solvents, indicating minimal geometric rearrangement in the excited state.[12]

-

Solvatochromism: The polarity of the solvent can significantly impact the emission spectrum. For polar fluorophores, increasing solvent polarity often leads to a stabilization of the excited state, resulting in a bathochromic (red) shift of the emission wavelength.[16] This phenomenon, known as solvatochromism, is a key characteristic to investigate.[17]

-

Quantum Yield: Many indolizine derivatives are highly emissive, with quantum yields that can approach 90% in some cases.[12] The biphenyl substituent may influence the Φ_F through steric effects or by providing non-radiative decay pathways.

Table 3: Expected Fluorescence Data for 2-(4-biphenylyl)indolizine

| Solvent | Expected λ_em (nm) | Expected Stokes Shift (cm⁻¹) | Expected Quantum Yield (Φ_F) | Comments |

| Toluene | ~ 440 - 460 | 2000 - 3000 | High (0.7 - 0.9) | Non-polar environment often leads to high quantum yields.[12] |

| DCM | ~ 450 - 480 | 2500 - 4000 | Moderate to High (0.5 - 0.8) | Red-shifted emission compared to non-polar solvents. |

| Ethanol | ~ 460 - 500 | 3000 - 5000 | Moderate (0.3 - 0.6) | Significant red-shift due to solvent relaxation in the polar protic environment.[16] |

Conclusion

The comprehensive spectroscopic analysis of 2-(4-biphenylyl)indolizine through NMR, UV-Vis, and fluorescence techniques provides a complete picture of its molecular identity and electronic properties. NMR spectroscopy serves to unambiguously confirm the covalent structure, while UV-Vis and fluorescence spectroscopy reveal the nature of its electronic transitions and emissive behavior. The data gathered from these analyses—including precise chemical shifts, absorption and emission maxima, Stokes shifts, and quantum yields—are fundamental for establishing structure-property relationships. This knowledge is indispensable for guiding the rational design of new indolizine-based molecules for advanced applications in medicinal chemistry, optoelectronics, and chemical biology.

References

-

Comparison of Fluorescence quantum yield in different solvents for representative compounds 2b, 2g and 3ab. - ResearchGate. Available at: [Link]

-

Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyze - CNR-IRIS. Available at: [Link]

-

Strongly fluorescent indolizine-based coumarin analogs - RSC Publishing. Available at: [Link]

-

Solvent Effects on Fluorescence Emission - Evident Scientific. Available at: [Link]

-

Photophysical properties of the synthesized compound. - ResearchGate. Available at: [Link]

-

pH response of compound 14. (a) Photophysical properties and visible... - ResearchGate. Available at: [Link]

-

Recent advances in the synthesis of indolizines and their π-expanded analogues. Available at: [Link]

-

1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. - ResearchGate. Available at: [Link]

-

Pharmacological and photophysical properties of some indolizines. - ResearchGate. Available at: [Link]

-

Synthesis and photophysical properties of 1,2-diphenylindolizine derivatives: fluorescent blue-emitting materials for organic light-emitting device - PubMed. Available at: [Link]

-

Supporting Information for - The Royal Society of Chemistry. Available at: [Link]

-

(a) The normalized UV–vis absorption and fluorescence spectra of the... - ResearchGate. Available at: [Link]

-

STRUCTURAL INVESTIGATIONS OF SUBSTITUTED INDOLIZINE DERIVATIVES BY NMR STUDIES - Romanian Journal of Physics. Available at: [Link]

-

SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL INDOLIZINE DERIVATIVES. Available at: [Link]

-

A new fluorescent indolizine. Synthesis and spectral characterization - ResearchGate. Available at: [Link]

-

1H, 13C and 15N NMR Spectral Characterization of Twenty-Seven 1,2-diaryl-(4E)-arylidene-2-imidazolin-5-ones - PubMed. Available at: [Link]

-

Normalized UV/vis absorption (solid lines) and fluorescence spectra... - ResearchGate. Available at: [Link]

-

1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles - NIH. Available at: [Link]

-

Discovery, Understanding, and Bioapplication of Organic Fluorophore: A Case Study with an Indolizine-Based Novel Fluorophore, Seoul-Fluor | Accounts of Chemical Research - ACS Publications. Available at: [Link]

-

Synthesis of indolizines - Organic Chemistry Portal. Available at: [Link]

-

2-Phenylindolizine | C14H11N | CID 96128 - PubChem - NIH. Available at: [Link]

-

Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties - Journal of Basic and Clinical Pharmacy. Available at: [Link]

-

Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024 - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor - MDPI. Available at: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]

-

Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties - Journal of Basic and Clinical Pharmacy. Available at: [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. Available at: [Link]

-

“Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides - The Royal Society of Chemistry. Available at: [Link]

Sources

- 1. iris.cnr.it [iris.cnr.it]

- 2. Strongly fluorescent indolizine-based coumarin analogs - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01216J [pubs.rsc.org]

- 3. jbclinpharm.org [jbclinpharm.org]

- 4. Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and photophysical properties of 1,2-diphenylindolizine derivatives: fluorescent blue-emitting materials for organic light-emitting device - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jbclinpharm.org [jbclinpharm.org]

- 7. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 8. SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL INDOLIZINE DERIVATIVES [zenodo.org]

- 9. rsc.org [rsc.org]

- 10. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Structural Elucidation of 2-(4-phenylphenyl)indolizine: A Framework for Analysis

Foreword: The indolizine scaffold, a nitrogen-fused bicyclic aromatic system, is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and biological activities.[1][2] The introduction of a biphenyl moiety at the 2-position, as in 2-(4-phenylphenyl)indolizine, is anticipated to significantly influence its photophysical characteristics and intermolecular interactions, making it a compelling target for structural investigation. While a definitive crystal structure for 2-(4-phenylphenyl)indolizine is not publicly documented as of the writing of this guide, this document serves as a comprehensive technical framework for its synthesis, crystallization, and detailed structural analysis. It is designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies required for the complete structural elucidation of this and related novel compounds.

Rationale and Synthetic Strategy

The first critical step in any structural analysis is the procurement of a pure, crystalline sample. The synthesis of 2-arylindolizines is well-established, with several robust methods available.[3] The Chichibabin reaction and 1,3-dipolar cycloaddition reactions are among the most common and versatile approaches.[2]

Proposed Synthetic Protocol: A Modified Chichibabin Approach

A reliable route to 2-(4-phenylphenyl)indolizine involves the reaction of a pyridinium ylide with an appropriate α,β-unsaturated carbonyl compound or an equivalent synthetic precursor. A plausible and efficient method is the palladium-catalyzed reaction of a propargylic pyridine with an aryl halide.

Experimental Protocol:

-

Synthesis of the Pyridinium Salt:

-

React 2-methylpyridine with 4-phenylphenacyl bromide in a suitable solvent such as acetone or acetonitrile at room temperature for 12-24 hours.

-

The resulting pyridinium salt will precipitate and can be isolated by filtration, washed with cold solvent, and dried under vacuum. The causality behind this choice lies in the high reactivity of the α-bromoketone, ensuring efficient quaternization of the pyridine nitrogen.

-

-

Generation of the Ylide and Cycloaddition:

-

Suspend the dried pyridinium salt in a solvent like N,N-Dimethylformamide (DMF).

-

Add a mild base, such as triethylamine or potassium carbonate, to generate the pyridinium ylide in situ.

-

The reaction mixture is then heated, typically between 80-120 °C, to induce the intramolecular 1,3-dipolar cycloaddition, which proceeds through a transient cycloadduct that aromatizes to the final indolizine product.

-

-

Purification:

-

After cooling, the reaction mixture is poured into water to precipitate the crude product.

-

The solid is collected by filtration and purified by column chromatography on silica gel using a hexane/ethyl acetate gradient. The purity of the final compound should be confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.[4]

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-(4-phenylphenyl)indolizine.

Single Crystal Growth: The Gateway to Diffraction

The quality of the crystal is paramount for a successful X-ray diffraction experiment.[5] Growing X-ray quality crystals is often an empirical process, but several standard techniques can be employed. The goal is to allow molecules to slowly and orderly assemble into a well-defined lattice.[6]

Methodologies for Crystallization

-

Slow Evaporation: This is the most common and straightforward method. A saturated solution of the compound is prepared in a suitable solvent (e.g., dichloromethane, chloroform, ethyl acetate, or a mixture) and left undisturbed in a loosely covered vial. The slow evaporation of the solvent increases the concentration, leading to crystal nucleation and growth.[7]

-

Solvent Diffusion: This technique is useful for compounds that are highly soluble in one solvent but poorly soluble in another. The compound is dissolved in the "good" solvent, and this solution is carefully layered with the "poor" solvent (the precipitant). Diffusion at the interface of the two liquids gradually lowers the solubility, promoting slow crystallization.

-

Vapor Diffusion: A small vial containing a concentrated solution of the compound is placed inside a larger, sealed jar containing a more volatile precipitant. The vapor of the precipitant slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

Self-Validating Protocol: The success of crystallization is validated by visual inspection under a polarizing microscope. High-quality single crystals typically exhibit well-defined faces, sharp edges, and uniform extinction under polarized light.[5]

X-ray Crystallography: Unveiling the Three-Dimensional Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and their packing in the crystal lattice.[8] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[9]

The Crystallographic Workflow

The determination of a crystal structure follows a well-defined sequence of steps, from data collection to the final refined model.[10][11]

Caption: Standard workflow for small molecule crystal structure determination.

Key Stages Explained

-

Data Collection: A suitable crystal is mounted on a goniometer and cooled (typically to 100 K) to minimize thermal vibrations. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected on a detector.

-

Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the individual diffraction spots (reflections) are integrated and corrected for experimental factors.

-

Structure Solution: This is the process of solving the "phase problem" to generate an initial electron density map. For small molecules, direct methods or Patterson methods are typically successful.

-

Structure Refinement: An atomic model is built into the electron density map. The positions of the atoms, their displacement parameters, and other variables are then refined using a least-squares algorithm to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

-

Validation: The final structural model is rigorously checked for correctness using various crystallographic metrics (e.g., R-factors, goodness-of-fit). The final data is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD) as a Crystallographic Information File (CIF).[12][13][14]

Analysis of Molecular Geometry

Once the crystal structure is solved, a detailed analysis of the molecular geometry can be performed. For 2-(4-phenylphenyl)indolizine, several key geometric parameters would be of interest.

Predicted Geometry and Key Parameters

Based on the known structures of indolizine and biphenyl derivatives, we can predict the key structural features of 2-(4-phenylphenyl)indolizine.[15]

-

Planarity of the Indolizine Core: The indolizine ring system is aromatic and therefore expected to be largely planar.

-

Torsion Angle of the Biphenyl Group: The biphenyl moiety is subject to steric hindrance between the ortho-hydrogens of the two phenyl rings.[16] In the solid state, the torsion angle (the dihedral angle between the planes of the two phenyl rings) is a balance between conjugative effects (favoring planarity) and steric repulsion (favoring a twisted conformation). This angle is a critical determinant of the molecule's electronic properties.

-

Orientation of the Biphenyl Group: The dihedral angle between the plane of the indolizine core and the adjacent phenyl ring will determine the overall conformation of the molecule.

Quantitative Data Presentation

Should an experimental structure be determined, the key geometric data would be summarized as follows:

Table 1: Hypothetical Key Bond Lengths and Angles for 2-(4-phenylphenyl)indolizine

| Parameter | Expected Value (Å or °) | Rationale |

| C-C (Indolizine) | 1.37 - 1.42 Å | Aromatic character |

| C-N (Indolizine) | 1.36 - 1.39 Å | Aromatic character |

| C-C (Inter-ring, Biphenyl) | ~1.49 Å | Single bond with partial double bond character |

| C-C (Indolizine-Phenyl) | ~1.48 Å | Single bond connecting two sp² carbons |

| Biphenyl Torsion Angle | 20 - 45° | Balance of steric hindrance and conjugation[17] |

| Indolizine-Phenyl Torsion Angle | 15 - 40° | Minimization of steric interactions |

Crystal Packing and Intermolecular Interactions

Crystal engineering focuses on understanding and controlling how molecules pack in the solid state.[18] The arrangement of 2-(4-phenylphenyl)indolizine molecules in a crystal will be governed by a combination of weak, non-covalent interactions.

Dominant Intermolecular Forces

Given the aromatic nature of the molecule, the following interactions are expected to play a significant role in the crystal packing:

-

π-π Stacking: The planar indolizine cores and phenyl rings can stack on top of each other. The geometry of this stacking (e.g., face-to-face, offset) will be crucial in determining the electronic properties of the solid material.

-

C-H···π Interactions: Hydrogen atoms attached to one aromatic ring can interact with the electron-rich face of a neighboring ring. These are important directional interactions that contribute significantly to the overall lattice energy.

-

Van der Waals Forces: These non-specific attractive forces will contribute to the overall cohesive energy of the crystal.

Analysis of these interactions is typically performed using software that can visualize and quantify close contacts within the crystal lattice, often aided by Hirshfeld surface analysis.[19][20]

Conclusion and Outlook

This guide provides a comprehensive roadmap for the complete structural elucidation of 2-(4-phenylphenyl)indolizine. By following the outlined protocols for synthesis, crystallization, and X-ray diffraction analysis, researchers can obtain a definitive three-dimensional structure. The subsequent analysis of the molecular geometry and intermolecular packing will provide fundamental insights into the structure-property relationships of this promising class of molecules, paving the way for their rational design and application in drug development and materials science. The principles and workflows described herein are broadly applicable to the study of other novel organic compounds.

References

-

David, W. I. F., Shankland, K., McCusker, L. B., & Baerlocher, C. (Eds.). (2002). Structure Determination from Powder Diffraction Data. Oxford University Press. URL: [Link]

-

Ladd, M., & Palmer, R. (2013). Structure Determination by X-ray Crystallography. Springer. URL: [Link]

-

Harris, K. D. M., & Cheung, E. Y. (2004). A Case Study in Direct-Space Structure Determination from Powder X-ray Diffraction Data: Finding the Hydrate Structure of an Organic Molecule with Significant Conformational Flexibility. Crystal Growth & Design, 4(6), 1275–1281. URL: [Link]

-

Masunov, A. E., Grishchenko, S. I., & Zorkii, P. M. (1992). Influence of specific intermolecular interactions on crystal structure. para-Substituted biphenyl derivatives. Russian Journal of Physical Chemistry, 66(1), 23-30. URL: [Link]

-

Laplaza, R., Boto, R. A., Contreras-García, J., & Montero-Campillo, M. M. (2020). Steric clash in real space: biphenyl revisited. Physical Chemistry Chemical Physics, 22(37), 21276-21285. URL: [Link]

-

Masunov, A. E., & Zorkii, P. M. (1992). Effect of specific intermolecular interactions on crystalline structure. Biphenyl para-substituted derivatives. Zhurnal Fizicheskoi Khimii, 66(1), 60-66. URL: [Link]

-

Elattar, K. M., Youssef, I., & Fadda, A. A. (2016). Reactivity of indolizines in organic synthesis. Synthetic Communications, 46(9), 719-744. URL: [Link]

-

Kulkarni, M. V., et al. (2018). ECO-FRIENDLY SYNTHESIS OF INDOLIZINE DERIVATIVES. ResearchGate. URL: [Link]

-

PubChem. (n.d.). 2-(4-Methylphenyl)indolizine. National Center for Biotechnology Information. URL: [Link]

-

Bîcu, E., & Tuchilus, C. (2011). Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. Molecules, 16(8), 6561-6573. URL: [Link]

-

Franco, J. (2015). Growing Crystals for X-ray Diffraction Analysis. Journal of Visualized Experiments, (97), e52523. URL: [Link]

-

PubChem. (n.d.). 2-Phenylindolizine. National Center for Biotechnology Information. URL: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indolizines. Retrieved from Organic Chemistry Portal. URL: [Link]

-

Cherkupally, P., & Stefane, B. (2012). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 3(1), 209-221. URL: [Link]

-

Gandham, S. K., Jha, A., & Amit, A. (2024). Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. Chemistry & Biodiversity, 21(5), e202400075. URL: [Link]

-

PubChem. (n.d.). Indolizine. National Center for Biotechnology Information. URL: [Link]

-

Würthner, F., et al. (2023). Preferential molecular recognition of heterochiral guests within a cyclophane receptor. Nature Communications, 14(1), 273. URL: [Link]

-

Coles, S. J., & Tizzard, G. J. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. Crystals, 12(5), 683. URL: [Link]

-

Gandham, S. K., Jha, A., & Amit, A. (2024). Design and Synthesis of 2‐Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. ResearchGate. URL: [Link]

-

University of Iowa. (n.d.). CCDC 2439985: Experimental Crystal Structure Determination. Iowa Research Online. URL: [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. CCDC. URL: [Link]

-

University of Otago. (n.d.). CCDC 2323924: Experimental Crystal Structure Determination. OUR Archive. URL: [Link]

-

Chemsrc. (n.d.). 2-Phenylindolizine. Retrieved from Chemsrc. URL: [Link]

-

Ganesh, V., Dongare, R. K., Balanarayan, P., & Gadre, S. R. (2006). Molecular tailoring approach for geometry optimization of large molecules: Energy evaluation and parallelization strategies. The Journal of Chemical Physics, 125(10), 104109. URL: [Link]

-

Kanmazalp, S. D. (2017). Investigation of Theoretical Calculations of 2-(1-Phenylethylideneamino) Guanidine Compound: NBO, NLO, HOMO-LUMO and MEP Analysis by DFT Method. Gazi University Journal of Science, 30(2), 1-11. URL: [Link]

-

Jadresko, D., & Glavac, D. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(26), 6146-6165. URL: [Link]

-

Arulchakkaravarthi, A., et al. (2020). Investigation on the growth, characterization and computational analysis of 2-Amino-2-thiazoline single crystals. Journal of Molecular Structure, 1202, 127267. URL: [Link]

-

A. Belik, A., & Maljuk, A. (2019). Results of various attempts to grow α-Li 2 IrO 3 single crystals from flux. ResearchGate. URL: [Link]

-

Ghimire, S., et al. (2024). Single Crystal Growth and X-ray Diffraction Characterization of a Quasi-Spin Chain Compound, Li2CuO2. Crystals, 14(3), 269. URL: [Link]

-

Owa, T., et al. (2012). An anilinoquinazoline derivative inhibits tumor growth through interaction with hCAP-G2, a subunit of condensin II. Cancer Science, 103(6), 1126-1132. URL: [Link]

Sources

- 1. Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jbclinpharm.org [jbclinpharm.org]

- 3. Indolizine synthesis [organic-chemistry.org]

- 4. Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rigaku.com [rigaku.com]

- 9. researchgate.net [researchgate.net]

- 10. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Research Portal [iro.uiowa.edu]

- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 14. Research Portal [ourarchive.otago.ac.nz]

- 15. 2-Phenylindolizine | C14H11N | CID 96128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Steric clash in real space: biphenyl revisited - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. Preferential molecular recognition of heterochiral guests within a cyclophane receptor - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Luminescent Properties of 2-Arylindolizines: From Synthesis to Advanced Applications

This in-depth technical guide provides a comprehensive exploration of the synthesis, photophysical properties, and applications of 2-arylindolizines, a class of heterocyclic compounds demonstrating significant potential in materials science and biomedical research. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the unique luminescent characteristics of these molecules.

Introduction: The Indolizine Scaffold

Indolizine, a nitrogen-containing heterocyclic aromatic compound, is an isomer of indole that forms the core structure for a burgeoning class of fluorophores.[1] Its delocalized 10π-electron system provides a rigid, planar framework that is conducive to strong fluorescence.[2] The 2-aryl substitution pattern, in particular, has emerged as a key structural motif for developing highly luminescent materials with tunable emission profiles. The strategic functionalization of both the indolizine core and the appended aryl ring allows for precise modulation of the molecule's electronic and photophysical properties, making 2-arylindolizines versatile platforms for a range of applications.[3][4][5]

Synthetic Strategies for 2-Arylindolizine Scaffolds

The rational design of luminescent 2-arylindolizines begins with robust and flexible synthetic methodologies. The choice of synthetic route is critical as it dictates the achievable substitution patterns and overall efficiency. Several powerful strategies have been developed, each with distinct advantages.

Classical Condensation and Cyclization Reactions

Historically, methods like the Scholtz and Chichibabin reactions were foundational for indolizine synthesis.[1][2][6][7] The Chichibabin reaction, for instance, involves the acylation of a pyridine derivative followed by a base-catalyzed cyclization, and it remains a practical approach for preparing certain 2-alkyl or 2-arylindolizines.[2]

1,3-Dipolar Cycloaddition Reactions

A more versatile and widely adopted strategy is the 1,3-dipolar cycloaddition of pyridinium ylides with various dipolarophiles, such as activated alkenes or alkynes.[2][6][8][9][10] This approach is highly effective for constructing the indolizine core and allows for the introduction of a wide array of substituents.

-

Mechanism: The reaction proceeds by generating a pyridinium ylide in situ from a corresponding pyridinium salt and a base. This ylide, a 1,3-dipole, then undergoes a cycloaddition reaction with an electron-deficient alkene or alkyne. Subsequent oxidation or elimination yields the aromatic indolizine ring.

-

Advantages: This method offers broad substrate scope and good control over the substitution pattern, particularly at the 1 and 3 positions of the indolizine ring.[6]

Below is a generalized workflow for the 1,3-dipolar cycloaddition approach.

Caption: Generalized workflow for 1,3-dipolar cycloaddition.

Transition-Metal-Catalyzed Syntheses

Modern organic synthesis has introduced powerful transition-metal-catalyzed methods for constructing the indolizine scaffold.[7][11] Catalysts based on gold, palladium, silver, and copper have been employed in various cycloisomerization and cross-coupling reactions to afford functionalized indolizines.[10][11]

-

Gold-Catalyzed Cycloisomerization: This method often involves the cyclization of propargyl-substituted pyridine derivatives, proceeding through an alkyne-vinylidene isomerization.[6] This approach is particularly useful for synthesizing 2-substituted indolizines.[6][11]

-

Palladium-Catalyzed Reactions: Palladium catalysts are effective for direct C-H arylation of the indolizine core, allowing for the late-stage introduction of aryl groups.[11]

While highly efficient, a key consideration for these methods is the potential for metal contamination in the final product, which can be problematic for biological applications and may require rigorous purification steps.[12] Consequently, transition-metal-free synthetic routes are also being actively developed.[12][13][14]

Photophysical Properties of 2-Arylindolizines

The luminescence of 2-arylindolizines is governed by their electronic structure and the interplay of various photophysical processes. A thorough understanding of these properties is essential for their rational design as functional fluorophores.

Absorption and Emission Spectra

2-Arylindolizines typically exhibit strong absorption in the UV-visible region, corresponding to π-π* electronic transitions.[15] Their emission spectra are generally found in the violet-to-blue region of the visible spectrum, though the emission wavelength can be significantly tuned through chemical modification.[6] A key feature of many indolizine derivatives is a large Stokes shift, which is the difference in wavelength between the absorption and emission maxima. This property is highly desirable for fluorescence imaging as it minimizes self-absorption and improves signal-to-noise.

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons.[16] 2-Arylindolizines can exhibit a wide range of quantum yields, from low values around 0.04 to highly fluorescent compounds with quantum yields approaching 0.92.[6][17] The fluorescence lifetime (τ), the average time a molecule spends in the excited state before returning to the ground state, is also a critical parameter, with typical values for 2-arylindolizines falling in the range of 4-12 nanoseconds.[6]

Tabulated Photophysical Data

The following table summarizes the photophysical properties of a selection of 2-arylindolizine derivatives from the literature to illustrate the impact of substitution on their luminescent properties.

| Compound/Substituent | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Stokes Shift (cm-1) | Solvent | Reference |

| 2-Phenylindolizine | ~330 | ~380 | 0.82 | ~4500 | Cyclohexane | [6] (Derived) |

| 5-Carbonyl-2-arylindolizines | 256–460 | 485–548 | 0.04–0.39 | 3,600–25,000 | Methanol/DMSO | [6] |

| 3,7-disubstituted indolizines | ~350-400 | 462-580 | N/A | N/A | Various | [2][18] |

| Pyrido[2,3-b]indolizines | ~450-480 | 505-528 | 0.55-0.82 | ~2500-3000 | N/A | [19] |

Factors Influencing Luminescence

The luminescent properties of 2-arylindolizines are not static but are highly sensitive to their chemical structure and local environment. Understanding these factors is key to designing fluorophores for specific applications.

Substituent Effects and Intramolecular Charge Transfer (ICT)

The electronic nature of substituents on both the indolizine core and the 2-aryl ring plays a pivotal role in tuning the photophysical properties.[20]

-

Electron-Donating Groups (EDGs) such as amino (-NH2) or hydroxyl (-OH) groups generally increase fluorescence intensity.[20]

-

Electron-Withdrawing Groups (EWGs) like nitro (-NO2) or cyano (-CN) groups can decrease or even quench fluorescence.[20]

This behavior is often rationalized by the concept of Intramolecular Charge Transfer (ICT) . In molecules with a donor-acceptor architecture, photoexcitation can lead to a transfer of electron density from the electron-donating portion to the electron-withdrawing portion of the molecule.[20][21][22] This results in a charge-polarized excited state with a larger dipole moment than the ground state, which can significantly red-shift the emission wavelength.[21] In some cases, this can also lead to non-radiative decay pathways, such as through a Twisted Intramolecular Charge Transfer (TICT) state, where intramolecular rotation in the excited state quenches fluorescence.[17][21]

Caption: Intramolecular Charge Transfer (ICT) mechanism.

Photoinduced Electron Transfer (PeT)

Photoinduced Electron Transfer (PeT) is another crucial mechanism that can modulate fluorescence.[15][23][24][25][26] PeT involves the transfer of an electron from a donor moiety to the excited fluorophore (or vice versa), which quenches the fluorescence.[15] This "on-off" switching capability is the basis for many fluorescent sensors, where the binding of an analyte alters the efficiency of the PeT process, leading to a change in fluorescence intensity.[25][27]

Solvatochromism: The Influence of the Environment

Solvatochromism describes the change in a substance's color—and more broadly, its absorption and emission spectra—with a change in solvent polarity.[28][29][30][31] 2-Arylindolizines often exhibit significant solvatochromism due to changes in their dipole moment upon photoexcitation, particularly those with ICT character.[13][25][32]

-

Positive Solvatochromism: In polar solvents, the excited state, which often has a larger dipole moment than the ground state, is stabilized to a greater extent. This lowers the energy of the excited state, resulting in a red-shift (bathochromic shift) of the emission spectrum.

-

Negative Solvatochromism: Conversely, if the ground state is more polar than the excited state, an increase in solvent polarity will lead to a blue-shift (hypsochromic shift) in the emission.

This sensitivity to the local environment makes 2-arylindolizines promising candidates for developing probes to study cellular microenvironments.

Experimental Protocols

Reliable and reproducible data are the cornerstone of scientific integrity. The following sections outline standardized protocols for the photophysical characterization of 2-arylindolizines.

UV-Visible Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption (λabs) and emission (λem) maxima of a 2-arylindolizine derivative.

Materials:

-

Spectrophotometer (for absorption)

-

Fluorometer (for fluorescence)

-

Quartz cuvettes (1 cm path length)

-

Spectroscopic grade solvents

-

2-Arylindolizine sample

Procedure:

-

Sample Preparation: Prepare a stock solution of the 2-arylindolizine in a suitable solvent. From the stock solution, prepare a dilute solution with an absorbance value between 0.05 and 0.1 at the absorption maximum to avoid inner filter effects.

-

Absorption Spectrum: a. Record a baseline spectrum of the pure solvent in the spectrophotometer. b. Record the absorption spectrum of the sample solution over the desired wavelength range. c. Identify the wavelength of maximum absorbance (λabs).

-

Emission Spectrum: a. Set the excitation wavelength of the fluorometer to the λabs determined in the previous step. b. Record the emission spectrum of the sample solution, scanning from a wavelength slightly longer than the excitation wavelength to the desired endpoint. c. Identify the wavelength of maximum emission (λem).

Fluorescence Quantum Yield Determination (Absolute Method)

Objective: To determine the absolute fluorescence quantum yield (ΦF) using an integrating sphere.[16][18][19][33][34]

Materials:

-

Fluorometer equipped with an integrating sphere accessory

-

Quartz cuvettes

-

Spectroscopic grade solvent

-

2-Arylindolizine sample

Procedure:

-

Instrument Setup: Install and align the integrating sphere in the fluorometer according to the manufacturer's instructions.

-

Measurement of Scattered Excitation Light (Reference): a. Fill a cuvette with the pure solvent (blank). b. Place the cuvette inside the integrating sphere. c. Set the excitation wavelength and record the spectrum of the scattered excitation light. This measures the total number of photons from the excitation source.

-

Measurement of Sample Emission and Unabsorbed Excitation Light: a. Place the cuvette containing the 2-arylindolizine sample inside the integrating sphere. b. Using the same instrument settings, record the spectrum. This measurement captures both the unabsorbed, scattered excitation light and the emitted fluorescence from the sample.

-

Calculation: The instrument software will typically calculate the quantum yield by integrating the areas of the reference scatter peak, the sample scatter peak, and the sample emission peak. The quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons.

Caption: Workflow for absolute quantum yield measurement.

Applications of Luminescent 2-Arylindolizines

The tunable and sensitive luminescent properties of 2-arylindolizines make them highly valuable in several advanced applications.

Bioimaging and Sensing

The ability to design 2-arylindolizines with specific fluorescence characteristics has led to their development as probes for bioimaging. Their large Stokes shifts and sensitivity to the local environment are particularly advantageous. For example, indolizine-based fluorophores have been designed to visualize cellular components like lipid droplets and to act as sensors for pH and metal ions.[2] The PeT mechanism is often exploited to create "turn-on" probes that only become fluorescent upon interaction with a specific biological target.

Organic Light-Emitting Diodes (OLEDs)

The high fluorescence quantum yields and tunable emission colors of some 2-arylindolizines make them potential candidates for use as emitter materials in Organic Light-Emitting Diodes (OLEDs).[35][36] In an OLED device, an organic emissive layer is sandwiched between two electrodes. When a voltage is applied, charge carriers are injected into the organic layer, where they recombine to form excitons that then decay radiatively, emitting light. The color and efficiency of the OLED are determined by the properties of the emitter molecule. While carbazole derivatives are well-studied in this context, the favorable photophysical properties of 2-arylindolizines suggest they are a promising area for future research in organic electronics.[37][38][39]

Conclusion and Future Outlook

2-Arylindolizines represent a versatile and powerful class of luminescent compounds. Through rational synthetic design, their photophysical properties can be precisely tailored to meet the demands of various applications, from high-contrast bioimaging to next-generation organic electronics. The continued exploration of their structure-property relationships, aided by both experimental and theoretical investigations, will undoubtedly unlock new functionalities and expand their utility in science and technology.[37][40][41] The development of more efficient and scalable synthetic routes, particularly those that are transition-metal-free, will further accelerate the translation of these promising fluorophores from the laboratory to real-world applications.

References

- Sadowski, B., Klajn, J., & Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry.

- Georgiev, A., et al. (2021). Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. Pharmaceuticals.

- Seregin, I. V. (2009). Transition metal-catalyzed synthesis and direct functionalization of N-fused heterocycles.

- Doose, S., Neuweiler, H., & Sauer, M. (2009). Fluorescence quenching by photoinduced electron transfer: a reporter for conformational dynamics of macromolecules. Chemphyschem.

- Mondal, S. K., & Ghorai, P. (2014). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy.

- Sarkar, P., & Kumbhakar, M. (2025). Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents. Chemical Society Reviews.

- Padwa, A., et al. (2005). 1,3-dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds. The Journal of Organic Chemistry.

- PicoQuant GmbH. (2017). Measuring the Quantum Yield with the Integrating Sphere Assembly for the FluoTime 300. PicoQuant.

- Padwa, A., et al. (2005). 1,3-Dipolar Cycloaddition Chemistry for the Preparation of Novel Indolizinone-Based Compounds.

- International Journal of Engineering Trends and Technology. (2025). Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology.

- Sadowski, B., Klajn, J., & Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. RSC Publishing.

- BenchChem. (2025). Measuring Solvatochromic Shifts: A Detailed Guide for Researchers. BenchChem.

- JASCO Inc. (n.d.).

- Nĕmec, P., & Valenta, J. (2017). Determination of absolute quantum yields of luminescing nanomaterials over a broad spectral range: from the integrating sphere theory to the correct methodology. Journal of Nanophotonics.

- Taylor & Francis. (n.d.). Photoinduced electron transfer – Knowledge and References. Taylor & Francis Online.

- Zhang, Y., et al. (2024). An intramolecular charge transfer based fluorescent probe for imaging of OCl-. Bioorganic Chemistry.

- Edinburgh Instruments. (n.d.). Integrating Sphere for Measurements of Fluorescence Quantum Yields and Spectral Reflectance. Edinburgh Instruments.

- Torimura, M., et al. (2001). Photoinduced Electron Transfer between Fluorescent Dyes and Guanosine Residues in DNA-Hairpins. The Journal of Physical Chemistry B.

- Wang, L., et al. (2019). An intramolecular charge transfer and excited state intramolecular proton transfer based fluorescent probe for highly selective detection and imaging of formaldehyde in living cells. RSC Publishing.

- Liu, J., et al. (2023). Theoretical Investigation on the “ON-OFF” Mechanism of a Fluorescent Probe for Thiophenols: Photoinduced Electron Transfer and Intramolecular Charge Transfer. MDPI.

- Gaigalas, A. K., & Wang, L. (2008). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. National Institute of Standards and Technology.

- Yuan, L., et al. (2023). Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy. Chemical Society Reviews.

- Mondal, S. K., & Ghorai, P. (2014). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy.

- Gai, F., et al. (2011). Photoinduced Electron Transfer and Fluorophore Motion as a Probe of the Conformational Dynamics of Membrane Proteins.

- Juricek, M., et al. (2023). Indoloindolizines: The Complete Story of a Polycyclic Aromatic Scaffold from Theoretical Design to Organic Field-Effect Transistor Applications. Journal of the American Chemical Society.

- Hu, H., et al. (2016). Transition-Metal-Free Synthesis of Indolizines from Electron-Deficient Alkenes via One-Pot Reaction Using TEMPO as an Oxidant. Organic Chemistry Portal.

- Wang, X., et al. (2022). Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. PubMed Central.

- Tominaga, T., et al. (1978). Convenient synthetic methods of some functionalized indolizines. Semantic Scholar.

- University of Wisconsin-Madison. (n.d.).

- Wang, C., et al. (2018). Transition-Metal-Free Regioselective Cross-Coupling: Controlled Synthesis of Mono- or Dithiolation Indolizines.

- Yudin, A. K., et al. (2025). A borindolizine platform for the design of fluorophores with tunable emissions.

- Yudin, A. K., et al. (2023). A borindolizine platform for the design of fluorophores with tunable emissions. PubMed Central.

- Reddy, C. R., et al. (2015). Synthesis of polyhydroxylated 2-acylindolizidines.

- Kim, J. S., et al. (2024). Rational Design of Pyrido[3,2- b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging. PubMed.

- Juricek, M., et al. (2023).

- Juricek, M., et al. (2024).

- Yudin, A. K., et al. (2023). A borindolizine platform for the design of fluorophores with tunable emissions. RSC Publishing.

- Tsai, M.-K. (2025). Exploring solvatochromism: A comprehensive analysis of research data.

- Reichardt, C. (2025). Principles and Applications of Solvatochromism.

- Lavis, L. D., et al. (2019). Rational Design of Fluorogenic and Spontaneously Blinking Labels for Super-Resolution Imaging. PubMed.

- Gholami, M., et al. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. NIH.

- MDPI. (n.d.). Special Issue : Organic Light Emitting Diodes II. MDPI.

- Püttner, R., et al. (2020).

- Püttner, R., et al. (2020). Experimental and Theoretical Photoemission Study of Indole and Its Derivatives in the Gas Phase.

- Möller, S., & Forrest, S. R. (2002). Improved light out-coupling in organic light emitting diodes employing ordered microlens arrays. Applied Physics Letters.

Sources

- 1. jbclinpharm.org [jbclinpharm.org]

- 2. jbclinpharm.org [jbclinpharm.org]

- 3. researchgate.net [researchgate.net]

- 4. A borindolizine platform for the design of fluorophores with tunable emissions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rational Design of Pyrido[3,2- b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 7. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. 1,3-dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]